Cas no 86-51-1 (2,3-Dimethoxybenzaldehyde)

2,3-Dimethoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethoxybenzaldehyde
- o-veratraldehyde
- 3,5-Dimethylsalicylic acid
- 3,5-Dihydroxypropiophenone
- 4-Diethoxybenzene
- 2,3-dimethoxtbenzaldehyde
- 2,3-Dimethoxybenzald
- 2,3-dimethoxy-benzaldehyde
- 2,3-dimethoxylbenzaldehyde
- 2,3-dimethoxyphenylaldehyde
- 2,3-dimethyoxybenzaldehyde
- 2-VERATRALDEHYDE
- 3-DiMethoxybenzaldehyde
- dimethoxybenzaldehyde
- Orthoveratraldehyde
- O-VERATRIC ALDEHYDE
- o-Veratraldehyde(6CI,7CI,8CI)
- Benzaldehyde,2,3-dimethoxy-
- 5,6-Dimethoxybenzaldehyde
- NSC403661
- NSC 51953
- NSC 6314
- Benzaldehyde, 2,3-dimethoxy-
- 8ALP3SY00L
- JIVGSHFYXPRRSZ-UHFFFAOYSA-N
- Benzaldehyde,3-dimethoxy-
- PubChem8216
- Benzaldehyde, dimethoxy-
- UPCMLD00WStructure66
- o-Veratraldehyde (8CI)
- Spectrum2_001964
- 2,3 dimethoxybenzaldehyde
- 2,3-Dimethoxy-benzaldehyd
- 2, 3 dimethoxybenzaldehyde
- KSC257E1J
- W-104065
- UNII-8ALP3SY00L
- DTXSID80235333
- NSC 403661
- VERATRALDEHYDE, O-
- Z104472922
- AKOS000118970
- 2,3-Dimethoxybenzaldehyde-d6
- SPBio_002087
- NSC-51953
- 86-51-1
- AC-24169
- MFCD00003309
- CHEMBL3039102
- NSC-6314
- BCP10425
- SY003539
- BIDD:ER0646
- 2,3-Dimethoxybenzaldehyde, 98%
- AS-11994
- STK498192
- HY-41407
- FT-0601053
- LS-25014
- AI3-00141
- AM20060739
- EN300-19139
- BP-11464
- A841692
- 2,3-dimethoxybenzaldehyd
- CCG-39482
- EINECS 201-677-7
- s4778
- D0625
- BBL008737
- InChI=1/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H
- NSC-403661
- 2-Hydroxy-3-methoxybenzaldehyde, methyl ether
- NSC6314
- NSC51953
- F2190-0611
- SCHEMBL319070
- Q27270112
- CS-M3620
- 2,3-Dimethoxybenzaldehyde (ACI)
- o-Veratraldehyde (6CI, 7CI, 8CI)
- NS00039131
- oVeratraldehyde
- oVeratraldehyde (8CI)
- o-Veratraldehyde; 5,6-Dimethoxybenzaldehyde;
- DB-056932
- Benzaldehyde, 2,3dimethoxy (9CI)
- Benzaldehyde, 2,3-dimethoxy-(9CI)
- DTXCID80157824
- CHEBI:228697
- Benzaldehyde, 2,3dimethoxy
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- MDL: MFCD00003309
- インチ: 1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
- InChIKey: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(OC)=C(OC)C=CC=1
- BRN: 908264
計算された属性
- せいみつぶんしりょう: 166.06300
- どういたいしつりょう: 166.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.1708 (rough estimate)
- ゆうかいてん: 52.0 to 55.0 deg-C
- ふってん: 256°C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.5500 (estimate)
- ようかいど: Solubility in methanol with almost transparency.
- PSA: 35.53000
- LogP: 1.51630
- かんど: Air Sensitive
- ようかいせい: 水に溶けない、アルコールに溶けない
2,3-Dimethoxybenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:CU5732000
-
危険物標識:
- ちょぞうじょうけん:4°C, stored under nitrogen
- リスク用語:R36/37/38
2,3-Dimethoxybenzaldehyde 税関データ
- 税関コード:29124900
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2,3-Dimethoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB116025-500 g |
2,3-Dimethoxybenzaldehyde, 98%; . |
86-51-1 | 98% | 500g |
€214.00 | 2023-05-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48992-1g |
2,3-Dimethoxybenzaldehyde (o-Veratraldehyde) |
86-51-1 | 98% | 1g |
¥445.00 | 2023-09-08 | |
Chemenu | CM255406-500g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 95+% | 500g |
$153 | 2022-05-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032770-100g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 98% | 100g |
¥1151 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032770-25g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 98% | 25g |
¥402 | 2024-05-21 | |
Life Chemicals | F2190-0611-5g |
"2,3-Dimethoxybenzaldehyde" |
86-51-1 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003539-25g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | ≥98% | 25g |
¥29.00 | 2024-07-09 | |
Alichem | A014000378-500mg |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 97% | 500mg |
$847.60 | 2023-08-31 | |
Chemenu | CM255406-1000g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 95+% | 1000g |
$224 | 2021-06-16 | |
ChemScence | CS-M3620-1000g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 99.99% | 1000g |
$156.0 | 2021-09-02 |
2,3-Dimethoxybenzaldehyde 合成方法
ごうせいかいろ 1
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1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 4 h, 80 °C
ごうせいかいろ 7
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
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2,3-Dimethoxybenzaldehyde Raw materials
- 2(1H)-Pyrimidinone,6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(2,4,6-trimethylphenyl)imino]-
- 2-Methoxy-4-methylphenol
- 2,2-DIMETHYL-5-(PHENYLMETHYLENE)-1,3-DIOXANE-4,6-DIONE
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- 2,3-Dimethoxybenzoic acid
- Benzene, 1-[bis(ethylthio)methyl]-2,3-dimethoxy-
- 2,3-Dihydroxybenzaldehyde
- 2,3-Dimethoxybenzylic Alcohol
- Benzene,1,2-dimethoxy-3-(1Z)-1-propen-1-yl-
- 1-Iodo-2,3-dimethoxybenzene
- 2-Hydroxy-3-methoxybenzaldehyde
2,3-Dimethoxybenzaldehyde Preparation Products
2,3-Dimethoxybenzaldehyde 関連文献
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Aman Mahajan,Renate Hans,Kelly Chibale,Vipan Kumar RSC Adv. 2014 4 15180
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Ahmed Al Otaibi,Fiona M. Deane,Cecilia C. Russell,Lacey Hizartzidis,Siobhann N. McCluskey,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2019 9 7652
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Bo Jiang,Yan-Bo Liang,Li-Fang Kong,Xing-Jun Tu,Wen-Juan Hao,Qin Ye,Shu-Jiang Tu RSC Adv. 2014 4 54480
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Qinfang Chen,Yihao Pan,Dongxin Zhao,Weiran Yang,Jing Zheng RSC Adv. 2020 10 21895
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Virsinha Reddy,Abhijeet S. Jadhav,Ramasamy Vijaya Anand Org. Biomol. Chem. 2015 13 3732
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6. CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehydeWilliam Henry Perkin Jun,Robert Robinson,Francis Wilbert Stoyle J. Chem. Soc. Trans. 1924 125 2355
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7. 292. Purpurogallin. Part VI. Mechanism of the oxidation of pyrogallolAlan Critchlow,Robert D. Haworth,Peter L. Pauson J. Chem. Soc. 1951 1318
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8. The total synthesis of (±)-lycoramine. Part IIYoshiharu Misaka,Tamio Mizutani,Mamoru Sekido,Shojiro Uyeo J. Chem. Soc. C 1968 2954
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Markus Albrecht,Yuli Shang,Kensuke Hasui,Verena Gossen,Gerhard Raabe,Kazukuni Tahara,Yoshito Tobe Dalton Trans. 2012 41 9316
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Satyendra Nath Chakravarti,William Henry Perkin J. Chem. Soc. 1929 193
2,3-Dimethoxybenzaldehydeに関する追加情報
Introduction to 2,3-Dimethoxybenzaldehyde (CAS No. 86-51-1)
2,3-Dimethoxybenzaldehyde, identified by the chemical abstracts service number 86-51-1, is a significant aromatic aldehyde compound with a molecular formula of C₈H₈O₂. This compound belongs to the class of methoxy-substituted benzaldehydes, which have garnered considerable attention in the fields of organic synthesis, pharmaceutical chemistry, and material science due to their versatile reactivity and structural properties.
The structural motif of 2,3-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups at the 2 and 3 positions, separated by a formyl group at the 1 position. This arrangement imparts unique electronic and steric characteristics to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of both electron-donating methoxy groups and an electron-withdrawing formyl group creates a balance that influences its reactivity in various chemical transformations.
In recent years, 2,3-dimethoxybenzaldehyde has been extensively studied for its potential applications in pharmaceutical research. Its aromatic structure allows for facile functionalization, enabling the synthesis of more complex molecules. One notable area of research involves its use as a precursor in the development of bioactive compounds. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that are prevalent in many pharmacologically active agents.
Moreover, 2,3-dimethoxybenzaldehyde has found applications in the synthesis of natural product analogs. Researchers have leveraged its structural framework to create derivatives with enhanced biological activity. Notably, modifications at the methoxy and aldehyde positions have been explored to modulate interactions with biological targets. This approach has led to the discovery of novel compounds with potential therapeutic value, particularly in the realm of antimicrobial and anti-inflammatory agents.
The compound's reactivity also makes it a valuable tool in polymer chemistry. 2,3-Dimethoxybenzaldehyde can participate in condensation reactions to form polymers with specific properties. These polymers exhibit interesting optical and electronic characteristics, making them suitable for applications in organic electronics and advanced materials. The methoxy groups contribute to solubility and processability, while the aldehyde functionality allows for further cross-linking and network formation.
Recent advancements in computational chemistry have further highlighted the importance of 2,3-dimethoxybenzaldehyde. Molecular modeling studies have provided insights into its interaction with biological receptors, aiding in the rational design of drug candidates. These simulations have helped researchers predict binding affinities and optimize molecular structures for improved efficacy. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
Another emerging field where 2,3-dimethoxybenzaldehyde is making strides is in green chemistry initiatives. Efforts to develop sustainable synthetic routes for this compound have led to innovations in catalytic processes and solvent systems. By reducing waste and energy consumption, these methods align with global efforts to promote environmentally friendly chemical practices. The development of greener synthetic pathways not only enhances efficiency but also supports regulatory compliance and corporate social responsibility.
The versatility of 2,3-dimethoxybenzaldehyde extends to its role as a flavoring agent in the food industry. Derivatives derived from this compound contribute unique aromatic profiles to various food products. Its safe profile and established use as a flavoring agent make it a preferred choice for food manufacturers seeking natural-sourced aromas without compromising on quality or safety.
In conclusion,2,3-Dimethoxybenzaldehyde (CAS No. 86-51-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis, polymer development, and sustainable chemistry initiatives. As research continues to uncover new possibilities for this molecule,2,3-dimethoxybenzaldehyde is poised to remain at the forefront of chemical innovation.
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